![molecular formula C13H9BrN4O B4843735 2-(5-bromo-2-pyrimidinyl)-4-methyl-1(2H)-phthalazinone](/img/structure/B4843735.png)
2-(5-bromo-2-pyrimidinyl)-4-methyl-1(2H)-phthalazinone
Overview
Description
2-(5-bromo-2-pyrimidinyl)-4-methyl-1(2H)-phthalazinone is a chemical compound that has gained significant attention in the field of scientific research. It is a heterocyclic compound that contains a pyrimidine ring and a phthalazine ring. This compound is known for its various applications in the field of medicinal chemistry and drug discovery.
Mechanism of Action
The mechanism of action of 2-(5-bromo-2-pyrimidinyl)-4-methyl-1(2H)-phthalazinone is not fully understood. However, it has been reported to inhibit the activity of various kinases such as cyclin-dependent kinases (CDKs) and glycogen synthase kinase 3 (GSK-3). It has also been reported to inhibit the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
2-(5-bromo-2-pyrimidinyl)-4-methyl-1(2H)-phthalazinone has been reported to have various biochemical and physiological effects. It has been shown to inhibit the activity of CDKs and GSK-3, which are involved in the regulation of cell cycle and cell growth. It has also been reported to induce cell cycle arrest and apoptosis in cancer cells. Additionally, it has been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 2-(5-bromo-2-pyrimidinyl)-4-methyl-1(2H)-phthalazinone in lab experiments is its versatility. It can be used as a starting material for the synthesis of various biologically active compounds and as a ligand for the preparation of metal complexes. It also exhibits potent kinase inhibitory activity, which makes it a valuable tool for the study of various signaling pathways. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Future Directions
There are several future directions for the use of 2-(5-bromo-2-pyrimidinyl)-4-methyl-1(2H)-phthalazinone in scientific research. One of the most promising applications is in the development of novel kinase inhibitors for the treatment of cancer and other diseases. It can also be used as a fluorescent probe for the detection of metal ions in biological systems. Additionally, it can be used as a ligand for the preparation of metal complexes with potential applications in catalysis and materials science. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in various fields of science.
Conclusion
2-(5-bromo-2-pyrimidinyl)-4-methyl-1(2H)-phthalazinone is a versatile chemical compound that has gained significant attention in the field of scientific research. It has various applications in medicinal chemistry, drug discovery, and materials science. Its potent kinase inhibitory activity and anti-inflammatory properties make it a valuable tool for the study of various signaling pathways. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in various fields of science.
Scientific Research Applications
2-(5-bromo-2-pyrimidinyl)-4-methyl-1(2H)-phthalazinone has been extensively used in scientific research due to its various applications. It has been used as a starting material for the synthesis of various biologically active compounds such as kinase inhibitors, antitumor agents, and anti-inflammatory agents. It has also been used as a fluorescent probe for the detection of metal ions and as a ligand for the preparation of metal complexes.
properties
IUPAC Name |
2-(5-bromopyrimidin-2-yl)-4-methylphthalazin-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN4O/c1-8-10-4-2-3-5-11(10)12(19)18(17-8)13-15-6-9(14)7-16-13/h2-7H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZPWLLUOEKDKQO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=CC=CC=C12)C3=NC=C(C=N3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-bromopyrimidin-2-yl)-4-methylphthalazin-1(2H)-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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